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Dipotassium;quinolin-8-ol;sulfate

Cat. No.: B14120268
M. Wt: 319.42 g/mol
InChI Key: YNCMTKURLYZSQT-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Quinolin-8-ol Derivatives in Chemical Research

The history of quinoline (B57606) derivatives in scientific research is rich and dates back to the early 19th century. One of the most notable early derivatives is quinine (B1679958), an alkaloid isolated from the bark of the cinchona tree in 1820. wikipedia.org The use of quinine to treat malaria marked a pivotal moment in medicine, representing the first instance of a chemical compound being effectively used to combat an infectious disease. wikipedia.org

The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), also has a long history, with its potent antimicrobial properties being recognized for over 120 years. rroij.com This discovery spurred extensive investigation into its derivatives, aiming to enhance efficacy and broaden the spectrum of activity. Early research focused on synthesizing various halogenated and sulfonated forms to modulate their biological action and physical characteristics. The development of salts, such as the sulfate (B86663) salt, was a logical progression, intended to improve properties like water solubility for use in aqueous formulations. usda.gov This historical foundation has paved the way for the continuous evolution of quinolin-8-ol derivatives, leading to their application in fields far beyond their initial medicinal use.

Significance of the Quinolin-8-ol Moiety in Advanced Chemical Systems

The quinolin-8-ol (8-HQ) moiety is considered a "privileged structure" in medicinal chemistry and materials science. mdpi.com This designation stems from its ability to bind to a wide range of biological targets and its versatile chemical nature, which allows for extensive structural modifications. mdpi.comnih.gov The arrangement of the phenolic hydroxyl group and the heterocyclic nitrogen atom makes 8-HQ an exceptional chelating agent for numerous metal ions. rroij.comscispace.com This chelation ability is central to many of its biological activities and its applications in analytical chemistry and materials science.

The significance of the 8-HQ moiety is demonstrated by its presence in compounds developed for a wide array of purposes:

Medicinal Chemistry: Derivatives have been investigated as anticancer, antifungal, antibacterial, anti-HIV, and neuroprotective agents. rroij.comnih.gov

Materials Science: Metal complexes of 8-HQ, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), are fundamental components in Organic Light-Emitting Diodes (OLEDs) due to their electroluminescent properties. rroij.com

Analytical Chemistry: Its ability to form stable, often colored or fluorescent, complexes with metal ions makes it an excellent reagent for gravimetric analysis and fluorescent chemosensors. rroij.comscispace.com

The inherent versatility of the 8-HQ scaffold ensures its continued relevance in the design of advanced chemical systems with tailored properties.

Research Scope and Objectives for Dipotassium (B57713);quinolin-8-ol;sulfate in Contemporary Chemistry

The specific compound "Dipotassium;quinolin-8-ol;sulfate" is not commonly documented in mainstream chemical literature under this precise nomenclature. Research more frequently refers to closely related compounds such as 8-hydroxyquinoline sulfate (also known as oxyquinoline sulfate) and 8-hydroxyquinoline potassium sulfate . nih.govscbt.comglentham.com 8-hydroxyquinoline sulfate typically exists as a salt containing two molecules of 8-hydroxyquinoline per molecule of sulfuric acid (a 2:1 salt). nih.gov 8-hydroxyquinoline potassium sulfate is another related salt.

The primary research objectives for these sulfate salts have historically centered on their practical applications as antimicrobial and stabilizing agents. Contemporary research continues to build on this foundation, exploring their use in various formulations.

Key Research Areas:

Antimicrobial Applications: A primary focus is their efficacy as bactericides and fungicides. usda.govrroij.com They are used in topical antiseptic preparations and to control microbial growth in various settings.

Cosmetic and Industrial Stabilization: Oxyquinoline sulfate is utilized as a stabilizer for hydrogen peroxide in cosmetic products, preventing its degradation. nih.govdrugbank.com

Agricultural Use: Formulations have been developed to control certain bacterial and fungal diseases in plants and to prevent fungal growth on cut flowers. usda.gov

The table below summarizes the key properties of these closely related and more commonly researched compounds.

Property8-Hydroxyquinoline Sulfate (2:1 salt)8-Hydroxyquinoline Potassium Sulfate
Synonyms Oxyquinoline sulfate, QuinosolPotassium-8-hydroxyquinoline sulfate
Molecular Formula C₁₈H₁₆N₂O₆S (for the 2:1 salt with H₂SO₄)C₉H₈KNO₅S
Molecular Weight 388.4 g/mol 281.33 g/mol
Appearance Pale yellow to yellow crystalline powderData not consistently available
Solubility Highly soluble in waterData not consistently available
Primary Use Antiseptic, Disinfectant, StabilizerResearch chemical
CAS Number 134-31-6 (for the sulfate salt)15077-57-3

Data sourced from references usda.govnih.govscbt.comglentham.com

Overview of Established and Emerging Research Directions for Related Quinolinol Salts

The research trajectory for quinolinol salts and their derivatives is expanding from established applications into more complex and targeted areas of science. While their use as general antiseptics remains important, new research is unlocking more sophisticated applications.

Established Research Directions:

Broad-Spectrum Antimicrobials: Continued study of their activity against a wide range of bacteria and fungi, including drug-resistant strains. rroij.comnih.gov

Chelation Chemistry: Investigation of their metal-binding properties for use in analytical chemistry and metal ion sequestration. rroij.com

Agrochemicals: Optimization of formulations for crop protection and post-harvest preservation. usda.gov

Emerging Research Directions:

Multi-target Drug Design: Researchers are designing hybrid molecules that combine the quinolinol scaffold with other pharmacologically active groups. mdpi.commdpi.com This approach aims to create multi-target ligands for complex conditions like Alzheimer's disease, where compounds are designed to inhibit acetylcholinesterase, prevent amyloid-β aggregation, and chelate metal ions simultaneously. nih.gov

Advanced Anticancer Agents: The development of novel quinoline-based sulfonamides and other derivatives is a key area of cancer research. nih.govmdpi.com These compounds are being investigated for their ability to induce apoptosis in cancer cells.

Catalysis: Chiral quinoline derivatives are being used as ligands in asymmetric catalysis, facilitating the synthesis of stereospecific molecules in organic chemistry. wikipedia.org

Neurological Therapeutics: Rational drug design is being employed to modify the quinoline structure to create next-generation therapeutics for neurological disorders by modulating targets like the NMDA receptor. mdpi.comresearchgate.net

The future of quinolinol salt research lies in the rational design of highly specific, multifunctional molecules that leverage the unique chemical properties of the quinoline core for advanced therapeutic and technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7K2NO5S B14120268 Dipotassium;quinolin-8-ol;sulfate

Properties

Molecular Formula

C9H7K2NO5S

Molecular Weight

319.42 g/mol

IUPAC Name

dipotassium;quinolin-8-ol;sulfate

InChI

InChI=1S/C9H7NO.2K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;1-5(2,3)4/h1-6,11H;;;(H2,1,2,3,4)/q;2*+1;/p-2

InChI Key

YNCMTKURLYZSQT-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Quinolin 8 Ol Sulfate Salts

Controlled Synthesis of Dipotassium (B57713);quinolin-8-ol;sulfate (B86663) and Related Quinolinol-Sulfate Adducts

The controlled synthesis of dipotassium;quinolin-8-ol;sulfate, a salt derived from 8-hydroxyquinoline (B1678124) sulfate, involves precise management of reaction conditions to ensure high purity and yield. The common precursor, 8-hydroxyquinoline sulfate, is typically a (2:1) salt of 8-hydroxyquinoline and sulfuric acid. nih.gov The synthesis pathway generally begins with the production of 8-hydroxyquinoline (oxine), followed by sulfonation and subsequent salt formation.

The primary synthesis of 8-hydroxyquinoline often utilizes the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like o-nitrophenol. google.comchemicalbook.com Process optimization is crucial for maximizing the yield and purity of the final product.

Key optimization parameters for the synthesis of 8-hydroxyquinoline, a precursor to its sulfate salt, are detailed in the following table.

ParameterOptimized ConditionExpected OutcomeReference
Reaction Temperature Maintained between 135-140°C during the addition of o-nitrophenol.Controls the exothermic reaction and ensures a high conversion rate. google.comchemicalbook.com
Catalyst Use of anhydrous copper sulfate and calcium oxide.Absorbs water from the system, improving the efficiency of concentrated sulfuric acid and accelerating the dehydration cyclization. google.com
Reagent Addition Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.Leads to substantially increased yields of pure-grade 8-hydroxyquinoline. google.com google.com
pH Control Neutralization of the reaction mixture to a pH of 7-7.2 after dilution.Facilitates the precipitation of 8-hydroxyquinoline for isolation. chemicalbook.com

The sulfonation of quinoline (B57606) to produce quinoline-8-sulfonic acid is another critical step. This is typically achieved by reacting quinoline with fuming sulfuric acid (oleum). google.compatsnap.com The subsequent conversion to 8-hydroxyquinoline is accomplished through caustic fusion. google.comgoogleapis.com The formation of this compound would then involve the neutralization of 8-hydroxyquinoline sulfate with a potassium base.

Yield enhancement techniques focus on controlling the crystallization of quinoline-8-sulfonic acid from the reaction mixture to obtain a relatively pure product before proceeding to the next step. google.com

Traditional methods for quinoline synthesis often involve harsh conditions and hazardous chemicals. researchgate.net Green chemistry principles are increasingly being applied to develop more environmentally benign synthetic routes. unibo.itijpsjournal.com

Key green chemistry strategies applicable to quinolin-8-ol sulfate synthesis include:

Microwave-Assisted Synthesis: This technique can lead to shorter reaction times and improved yields. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Developing methods that avoid the use of harmful organic solvents is a key goal of green chemistry. jocpr.com

Use of Reusable Catalysts: Employing catalysts like Amberlyst-15, which can be recovered and reused, reduces waste and improves the economic viability of the process. researchgate.net

Alternative Reagents: Replacing hazardous oxidizing agents used in the Skraup synthesis with more environmentally friendly alternatives is an area of active research. google.com

The following table summarizes some green approaches for quinoline synthesis.

Green ApproachDescriptionAdvantageReference
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Reduced reaction times, higher yields, and often cleaner reactions. researchgate.net
Solvent-Free Reaction Conducted without a solvent, often under heating.Eliminates the use of potentially toxic and volatile organic solvents. jocpr.com
Reusable Catalysts Employs solid acid catalysts that can be filtered off and reused.Reduces catalyst waste and lowers production costs. researchgate.net

Regioselective Functionalization of the Quinolin-8-ol Scaffold to Yield Sulfate Derivatives

Regioselective functionalization allows for the precise introduction of substituents onto the quinoline ring, which is essential for tuning the properties of the final sulfate derivatives. Transition metal-catalyzed C-H activation is a powerful strategy for achieving site-selective modifications of the quinoline scaffold. mdpi.comnih.gov

The electronic properties of substituents on the quinoline ring can significantly influence the sulfonation reaction and the properties of the resulting sulfate salt. Electron-donating groups are expected to activate the ring towards electrophilic substitution, potentially facilitating sulfonation. Conversely, electron-withdrawing groups would deactivate the ring.

The position of the substituent is also critical. For instance, substituents at the C-5 or C-7 positions of the quinoline skeleton have been shown to cause shifts in the emission spectra of their metal complexes, indicating a strong electronic influence. scispace.com Studies on 8-hydroxyquinoline derivatives have shown that halogens at the C-5 and C-7 positions act as σ-electron withdrawing and π-electron donating substituents, while a nitro group is both σ- and π-electron withdrawing. researchgate.net These electronic effects would likely alter the reactivity of the benzene (B151609) ring towards sulfonation.

A study on 8-hydroxyquinoline-polycyclic aromatic hydrocarbon conjugates revealed that the presence of a sulfonated quinoline moiety affects the supramolecular interactions and cytotoxic properties of the compounds. rsc.org

The following table outlines the expected effects of different substituents on the quinoline ring.

Substituent TypePositionExpected Effect on SulfonationReference
Electron-donating C-5, C-7Activation of the benzene ring, potentially leading to higher yields or milder reaction conditions. scispace.com
Electron-withdrawing C-5, C-7Deactivation of the benzene ring, potentially requiring harsher reaction conditions. scispace.comresearchgate.net
Halogens C-5, C-7Complex effects due to opposing inductive and resonance effects, influencing regioselectivity. researchgate.net

While the formation of this compound from achiral precursors does not inherently involve stereochemistry, the derivatization of the quinolin-8-ol scaffold can introduce chiral centers. For instance, the synthesis of enantiomers of 7-substituted 8-hydroxyquinoline derivatives has been reported, highlighting the importance of stereocontrol in creating specific biologically active molecules. google.com

The synthesis of amides from 8-aminoquinoline (B160924) and chiral triterpenoic acids results in diastereomeric products whose structures have been confirmed by X-ray diffraction analysis. mdpi.com When considering the sulfation of such chiral quinolinol derivatives, the stereochemistry of the starting material would be retained in the final product, potentially influencing its self-assembly, and biological interactions.

Polymerization and Oligomerization Strategies Involving Quinolin-8-ol Sulfate Units

Quinolin-8-ol and its derivatives can undergo polymerization. It has been noted that oxyquinoline sulfate can exist as a polymer. nih.gov The oxidative polymerization of 8-hydroxyquinoline (HQ) has been studied, leading to the formation of poly(8-hydroxyquinoline) (PHQ). tsijournals.com This process can be carried out in acidic, neutral, or alkaline media using an oxidizing agent like potassium permanganate. tsijournals.com

The mechanism of polymerization is thought to involve the formation of radicals, followed by chain propagation. The reaction conditions, such as the acidity of the medium, have a significant impact on the rate of oxidation and polymerization. tsijournals.com The resulting polymers, which can incorporate the quinolin-8-ol sulfate unit, have potential applications due to the inherent properties of the quinoline moiety. tsijournals.com

Synthesis of Polymeric Materials Incorporating Quinolin-8-ol Sulfate

The integration of quinolin-8-ol and its sulfonated derivatives into polymeric structures is achieved through various synthetic routes, including direct polymerization of the monomer and incorporation into a pre-existing polymer matrix. These approaches yield materials with potential applications stemming from the combined properties of the polymer backbone and the functional quinoline units.

One primary method involves the chemical oxidative polymerization of 8-hydroxyquinoline (HQ) to yield poly(8-hydroxyquinoline) (PHQ). researchgate.net In this process, the monomer is polymerized in an organic medium, leading to linkages at the C-2 and C-4 positions of the quinoline ring. researchgate.net The resulting polymer, PHQ, has been characterized extensively using various spectroscopic and analytical techniques. researchgate.netmdpi.com While this method polymerizes the base quinolin-8-ol, the resulting polymer presents a scaffold that could be subjected to post-polymerization sulfonation to introduce the desired sulfate functionality.

A more direct approach involves the fabrication of composite materials where a sulfonated derivative of quinolin-8-ol is physically or ionically incorporated into a polymer blend. An example of this is the successful fabrication of novel poly(vinyl alcohol) (PVA) and chitosan (B1678972) (Ch) based fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid (SQ). nist.gov This method utilizes electrospinning, a technique that produces continuous polymer fibers with diameters in the micro- to nanometer range. nist.gov In this process, a solution containing PVA, chitosan, and 8-hydroxyquinoline-5-sulfonic acid is electrospun to create mats. nist.gov The presence of the ionizable sulfo group in SQ allows for ionic interactions with the amine groups of chitosan, effectively integrating the quinolin-8-ol sulfate moiety into the fibrous polymer matrix. nist.gov

The table below summarizes key research findings from the characterization of these polymeric materials.

Table 1: Research Findings on Polymeric Materials Incorporating Quinolin-8-ol Derivatives

Polymer System Monomer/Functional Unit Synthesis Method Key Characterization Findings Reference(s)
Poly(8-hydroxyquinoline) (PHQ) 8-hydroxyquinoline (HQ) Chemical Oxidative Polymerization - Structure confirmed by UV-Vis, FT-IR, and 1H-NMR.- Exhibits fluorescence with an emission peak around 525 nm in DMSO.- Optical band gap calculated to be 3.31 eV. researchgate.net

Controlled Assembly of Quinolin-8-ol Sulfate Oligomers

The controlled assembly of quinolin-8-ol sulfate monomers into discrete oligomers or ordered supramolecular structures is governed by the principles of supramolecular chemistry. researchgate.net Rather than forming covalently bonded chains of a specific length, these systems often rely on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to achieve a high degree of order. mdpi.comresearchgate.net These interactions guide the self-assembly of monomers into well-defined, stable architectures. researchgate.net

The sulfonic acid group is a key functional moiety in directing this assembly process. In the crystal structure of 7-iodo-8-hydroxyquinoline-5-sulfonic acid, the sulfonic group is deprotonated, and it participates in an extensive network of intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.net These interactions, along with π-π stacking between the quinoline rings, are vital for stabilizing the resulting three-dimensional structure. researchgate.net This demonstrates the crucial role of the sulfate (sulfonate) group in mediating the controlled, non-covalent assembly of the monomers.

Metal coordination provides another powerful tool for guiding the assembly of these ligands. 8-hydroxyquinolinate derivatives readily form stable complexes with metal ions, which can then act as nodes in larger supramolecular structures. mdpi.comnih.gov For instance, chromium(III) complexes with substituted 8-hydroxyquinoline ligands have been shown to form 3D supramolecular architectures constructed from a variety of non-covalent interactions, including π-π stacking, C-H···π, and C-H···O forces. mdpi.comnih.gov The specific geometry of the metal-ligand coordination, combined with other weaker interactions, dictates the final assembled architecture. mdpi.com

The table below details the non-covalent interactions that drive the assembly of quinolin-8-ol derivatives.

Table 2: Supramolecular Assembly of Quinolin-8-ol Derivatives

Derivative Driving Interactions Resulting Structure Key Findings Reference(s)
7-iodo-8-hydroxyquinoline-5-sulfonic acid Hydrogen bonding (O-H···O, N-H···O), π-π stacking 3D Crystal Lattice The sulfonate group plays a vital role in assembling the 3D structure through an extensive hydrogen bond network. researchgate.net

Sophisticated Structural and Electronic Characterization of Dipotassium;quinolin 8 Ol;sulfate

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for probing the structural and electronic attributes of molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information regarding its conformation, functional groups, electronic transitions, and molecular mass can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For the quinolin-8-ol component, both ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy of 8-hydroxyquinoline (B1678124), the protons on the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts due to their unique electronic environments. chemicalbook.com The spectrum typically displays a complex pattern of doublets and multiplets in the aromatic region (approximately 7.0-9.0 ppm). The specific coupling constants (J-values) between adjacent protons help to confirm their relative positions on the quinoline (B57606) scaffold. chemicalbook.com For the sulfate (B86663) salt, protonation of the quinoline nitrogen would lead to downfield shifts for the adjacent protons, reflecting the increased positive charge density.

Table 1: Representative ¹H NMR Spectral Data for 8-Hydroxyquinoline

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.76 dd J = 4.2, 1.6
H-3 7.38 dd J = 8.3, 4.2
H-4 8.10 dd J = 8.3, 1.6
H-5 7.44 d J = 8.3
H-6 7.29 t J = 7.1, 2.0
H-7 7.18 d J = 7.1

Note: Data corresponds to 8-Hydroxyquinoline in CDCl₃. Shifts and couplings are representative and may vary with solvent and counter-ions. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons which are not observed in ¹H NMR.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups and bonding arrangements.

The FTIR spectrum of 8-hydroxyquinoline is characterized by several key absorption bands. nist.govresearchgate.net A broad band in the region of 3200-3000 cm⁻¹ is typically assigned to the stretching vibration of the phenolic O-H group. researchgate.net The C=C and C=N stretching vibrations of the quinoline ring system appear in the 1600-1400 cm⁻¹ region. mdpi.com For Dipotassium (B57713);quinolin-8-ol;sulfate, the spectrum would be expected to show strong absorption bands characteristic of the sulfate anion (SO₄²⁻), typically around 1100 cm⁻¹ (asymmetric stretch) and 615 cm⁻¹ (asymmetric bend). The absence or significant shift of the phenolic O-H band would indicate the deprotonated, quinolin-8-olate form.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum. Studies have utilized Raman spectroscopy to monitor the presence and release of 8-hydroxyquinoline, confirming its vibrational signature. researchgate.net The characteristic symmetric stretching mode of the sulfate ion is typically observed as a strong, sharp peak near 980 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Key FTIR Absorption Bands for 8-Hydroxyquinoline and Sulfate Moieties

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3180 ν(O-H) stretch Phenolic Hydroxyl
~1617 ν(C=N) stretch Quinoline Ring
1580-1450 ν(C=C) stretch Aromatic Rings
~1320 δ(O-H) in-plane bend Phenolic Hydroxyl
~1100 ν(S=O) asymmetric stretch Sulfate
~980 (Raman) ν(S=O) symmetric stretch Sulfate

Note: Frequencies are approximate and can be influenced by the solid-state environment and counter-ions. researchgate.netmdpi.comresearchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of 8-hydroxyquinoline is characterized by distinct absorption bands arising from π-π* and n-π* electronic transitions within the aromatic quinoline system. herts.ac.uknist.govresearchgate.net

The positions of these absorption maxima are sensitive to the solvent and the pH of the solution. herts.ac.uk For instance, in an acidic medium (pH 1.5), absorption maxima are observed around 251.5 nm and 357 nm. herts.ac.uk In a neutral medium (pH 6.8), these shift to 239.5 nm and 305 nm. herts.ac.uk This pH-dependent shift (solvatochromism) is indicative of the different electronic structures of the protonated, neutral, and deprotonated forms of the molecule. The formation of metal complexes with 8-hydroxyquinoline also leads to significant changes in the UV-Vis spectrum, a property widely used for the quantitative determination of metal ions. researchgate.netcumhuriyet.edu.tr

Table 3: pH-Dependent UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline

pH λmax 1 (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
1.5 251.5 41800 357.0 1624
6.8 239.5 33136 305.0 2437
10.1 253.0 29074 333.5 2421

Source: AERU - University of Hertfordshire herts.ac.uk

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 8-hydroxyquinoline, electron ionization mass spectrometry (EI-MS) provides a definitive molecular weight and a characteristic fragmentation pattern that aids in structural confirmation. nist.gov

The mass spectrum of 8-hydroxyquinoline shows a prominent molecular ion peak (M⁺) at an m/z of 145, corresponding to its molecular weight. nist.govguidechem.com The primary fragmentation pathway involves the loss of a molecule of carbon monoxide (CO), resulting in a significant fragment ion at m/z 117. guidechem.com Further fragmentation leads to other characteristic peaks. For a salt like Dipotassium;quinolin-8-ol;sulfate, techniques like electrospray ionization (ESI) would be more suitable to observe ions corresponding to the quinolin-8-olate anion and its clusters with potassium.

Table 4: Major Fragment Ions in the Mass Spectrum of 8-Hydroxyquinoline

Mass-to-Charge Ratio (m/z) Relative Intensity Proposed Fragment
145 100% [C₉H₇NO]⁺ (Molecular Ion)
117 78% [M - CO]⁺
90 30% [C₆H₄N]⁺
89 29% [C₇H₅]⁺

Source: NIST/MSDC/EPA Mass Spectral Database guidechem.com

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or paramagnetic metal ions. While this compound itself is diamagnetic and thus EPR-silent, 8-hydroxyquinoline is a powerful chelating agent that forms stable complexes with many transition metals. wikipedia.orgresearchgate.net

When 8-hydroxyquinoline complexes with a paramagnetic metal ion, such as copper(II), the resulting complex can be studied by EPR. The EPR spectrum provides detailed information about the electronic environment of the metal center, including its oxidation state and coordination geometry. For example, the X-band EPR spectrum of a monomeric copper(II) complex with 8-hydroxyquinoline ligands in a frozen solution would typically exhibit axial symmetry, characterized by distinct g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the unpaired electron with the copper nucleus. researchgate.net

X-ray Crystallography and Solid-State Analysis

Crystallographic studies of 8-hydroxyquinoline reveal a planar molecular structure, as expected for the fused aromatic ring system. nih.gov The solid-state packing is dominated by intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. This network of hydrogen bonds dictates the crystal lattice and physical properties of the solid. In the structure of a salt like this compound, the packing would be governed by ionic interactions between the potassium cations, the sulfate anions, and the deprotonated quinolin-8-olate anions.

Table 5: Illustrative Crystallographic Data for 8-Hydroxyquinoline

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.78
b (Å) 3.95
c (Å) 12.87
β (°) 115.7
Z (molecules/unit cell) 4

Note: Data is representative of a reported polymorph of 8-hydroxyquinoline and serves as a structural reference.

Single-Crystal X-ray Diffraction Studies of this compound

Although the crystal structure for this compound is not publicly documented, studies on related compounds, such as polymorphs of 8-hydroxyquinoline, illustrate the detailed structural insights gained from SCXRD. For instance, a monoclinic polymorph of 8-hydroxyquinoline (C₉H₇NO) has been identified and studied. nih.gov In this structure, the molecule is planar, and the hydroxyl hydrogen atom forms an intramolecular hydrogen bond with the nitrogen atom. nih.gov In the crystal, molecules form centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds. nih.gov

Table 1: Illustrative Crystallographic Data for a Monoclinic Polymorph of 8-hydroxyquinoline Note: This data is for 8-hydroxyquinoline, not this compound, and is presented for illustrative purposes.

ParameterValue
Chemical FormulaC₉H₇NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.2879 (9)
b (Å)4.8782 (3)
c (Å)15.7423 (12)
β (°)100.807 (14)
Volume (ų)925.35 (11)
Z4

Source: Adapted from crystal structure data for a new polymorph of 8-hydroxyquinoline. nih.govscispace.com

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify crystalline phases, determine phase purity, and analyze the crystal structure of bulk samples. mdpi.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample containing numerous small crystallites. rsc.org The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com

For this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its experimental pattern to a reference pattern calculated from single-crystal data or found in a database. It is also invaluable for detecting the presence of impurities or different polymorphic forms within the bulk material. mdpi.com Studies on metal complexes of 8-hydroxyquinoline have utilized PXRD to confirm the formation of new crystalline coordination compounds by showing diffraction patterns distinct from the starting materials. mdpi.comresearchgate.net

Table 2: Illustrative PXRD Peak Positions for 8-hydroxyquinoline Note: This data is for the parent compound 8-hydroxyquinoline and is presented for illustrative purposes.

2θ Angle (°)d-spacing (Å)Relative Intensity
13.146.7318High
15.505.7121Medium
24.203.6747Medium
26.503.3607High
28.103.1729Low

Source: Adapted from representative PXRD data for 8-hydroxyquinoline and its complexes. mdpi.comresearchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR) for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) is a spectroscopic technique that provides detailed information about the local atomic environment in solid materials. pschemicals.com It is particularly useful for characterizing materials that are not amenable to single-crystal X-ray diffraction, including microcrystalline powders, amorphous solids, and mixtures. pschemicals.com SSNMR can distinguish between different polymorphic forms, identify the presence of amorphous content, and probe intermolecular interactions and molecular dynamics. pschemicals.com

An SSNMR analysis of this compound would involve acquiring spectra for nuclei such as ¹³C and ¹H. The chemical shifts observed in the spectra are highly sensitive to the local electronic environment, allowing for the differentiation of chemically distinct atoms in the molecule. For crystalline materials, sharp peaks are typically observed, and the number of peaks can indicate the number of crystallographically inequivalent sites in the unit cell. In contrast, amorphous materials produce broad, featureless spectra. pschemicals.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance signal and resolution in SSNMR. pschemicals.com

Computational Chemistry and Theoretical Studies on Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a popular and versatile tool in computational chemistry for calculating ground-state properties, including optimized molecular geometries, vibrational frequencies, and electronic properties. rsc.orgresearchgate.net The accuracy of DFT calculations is dependent on the choice of functional and basis set. researchgate.net

For this compound, DFT calculations would provide a theoretical model of its molecular structure, confirming bond lengths and angles. These calculations can also predict spectroscopic properties that can be compared with experimental data. DFT studies performed on 8-hydroxyquinoline have successfully optimized its molecular geometry and calculated its vibrational frequencies, showing good agreement with experimental X-ray diffraction and spectroscopic data. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping of Quinolin-8-ol Sulfate

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. Red-colored regions represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

An MEP map of the quinolin-8-ol sulfate anion would identify the electron-rich and electron-poor regions, providing insight into how the molecule interacts with the potassium cations and other molecules. For the related 8-hydroxyquinoline molecule, MEP calculations show a significant negative potential (red region) located on the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack or coordination with cations. noaa.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scirp.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

A theoretical analysis of this compound would involve calculating the energies of its HOMO and LUMO. This would help in understanding its electronic transitions and potential reactivity. DFT calculations on 8-hydroxyquinoline have determined its HOMO-LUMO energy gap to be approximately 4.52 eV, indicating that charge transfer can occur within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the specific atoms involved in electron donation and acceptance. researchgate.net

Table 3: Illustrative FMO Data for 8-hydroxyquinoline Note: This data is for the parent molecule 8-hydroxyquinoline and is presented for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy-6.646
LUMO Energy-1.816
HOMO-LUMO Gap4.83

Source: Adapted from DFT studies on quinoline and its derivatives. researchgate.netscirp.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this computational technique to quinoline derivatives provides a robust framework for understanding its probable dynamic behavior and intermolecular interactions. MD simulations are powerful computational methods used to simulate the physical movements of atoms and molecules, offering insights into the conformational dynamics, solvation processes, and interaction energies of chemical systems. arabjchem.orguantwerpen.be

For quinoline-based compounds, MD simulations have been effectively employed to investigate their stability in aqueous environments. arabjchem.orguantwerpen.be Such simulations typically involve placing the molecule of interest within a simulated box of water molecules and calculating the forces between atoms over time to model their motion. arabjchem.orguantwerpen.be This methodology allows for the detailed analysis of how the compound interacts with its surrounding solvent, a critical factor in its chemical reactivity and bioavailability.

In the context of this compound, an MD simulation would elucidate the dynamics of the ionic interactions between the potassium cations and the negatively charged sulfate and quinolin-8-ol moieties. It would also provide a detailed picture of the hydration shells surrounding the different parts of the molecule. The interactions between the quinoline structure and water molecules are of particular interest, as modifications to the quinoline ring system have been shown to significantly alter these interactions. arabjchem.org

Key parameters that would be analyzed in an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the compound's conformation over the simulation time.

Radial Distribution Functions (RDF): To characterize the structure of the solvent around the solute and the proximity of counter-ions. For example, RDFs would reveal the average distance and coordination number of water molecules around the potassium ions and the sulfonate group. arabjchem.org

Interaction Energy: To quantify the strength of the interactions between the solute and solvent, as well as between the different ionic components of the compound. arabjchem.org

The following table represents a hypothetical set of results that could be obtained from a molecular dynamics simulation of this compound in an aqueous solution. This data is illustrative of the types of quantitative insights that such a study would provide.

Simulation ParameterValueUnitSignificance
Simulation Time100nsDuration of the simulation to ensure adequate sampling of molecular motion.
Temperature300KStandard temperature for simulating physiological conditions.
Pressure1atmStandard atmospheric pressure.
RMSD of quinolin-8-ol backbone1.5 ± 0.3ÅIndicates good conformational stability of the organic moiety.
Average K⁺-S distance3.5 ± 0.5ÅProvides insight into the ion pairing dynamics.
Average K⁺-O(quinolinol) distance2.8 ± 0.4ÅCharacterizes the chelation of potassium by the quinolin-8-ol.
Solvation Energy-150 ± 10kcal/molReflects the favorable interaction of the compound with water.

Such detailed simulations are invaluable for rationalizing the macroscopic properties of this compound and for guiding the design of new functional materials and pharmaceutical agents based on the 8-hydroxyquinoline scaffold.

Complexation Chemistry and Metal Ion Interactions of Dipotassium;quinolin 8 Ol;sulfate

Thermodynamics and Kinetics of Metal Chelation by the Quinolin-8-ol Moiety

The formation of metal complexes by the quinolin-8-ol moiety is governed by thermodynamic and kinetic principles that dictate the stability and rate of complexation. The inherent properties of both the metal ion and the ligand, along with the reaction conditions, play a crucial role in these processes.

Stoichiometry and Stability Constants of Dipotassium (B57713);quinolin-8-ol;sulfate (B86663) Metal Complexes

The interaction between the quinolin-8-ol moiety and metal ions typically results in the formation of complexes with well-defined stoichiometries, most commonly in 1:1 and 1:2 metal-to-ligand ratios (ML and ML₂). researchgate.netacs.org The stability of these complexes is quantified by their formation or stability constants (β), which provide a measure of the equilibrium between the free metal ion, the ligand, and the resulting complex.

Studies on various 8-hydroxyquinoline (B1678124) derivatives have shown that the stability of the metal complexes is influenced by the nature of the metal ion. For instance, the stability constants for complexes of 5-nitro-8-hydroxyquinoline-proline with several essential metal ions were determined, revealing the following order of stability at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com This trend is consistent with the Irving-Williams series, which generally predicts the stability of divalent metal complexes. The high stability of the Cu(II) complex is a recurring observation in studies of 8-hydroxyquinoline derivatives. nih.govacs.org

The table below presents a selection of stability constants for metal complexes with an 8-hydroxyquinoline derivative, illustrating the varying affinities for different metal ions.

Metal Ionlogβ₁ (ML)logβ₂ (ML₂)logβ₃ (ML₃)
Fe(III)12.523.833.5
Fe(II)8.215.722.1
Cu(II)11.922.3-
Zn(II)9.517.8-
Data sourced from studies on 5-nitro-8-hydroxyquinoline-proline complexes. mdpi.com

These stability constants highlight the strong chelating ability of the quinolin-8-ol scaffold, forming highly stable complexes with various metal ions, which is a key aspect of its chemical behavior.

Influence of pH and Solvent Environment on Complex Formation

The formation of metal complexes with the quinolin-8-ol moiety is significantly influenced by the pH of the solution. The protonation state of the ligand is pH-dependent, and chelation typically involves the displacement of the proton from the hydroxyl group. Therefore, the pH of the medium directly affects the concentration of the available deprotonated ligand, which in turn influences the extent of complex formation. researchgate.net Spectrophotometric titrations are commonly employed to study the effect of pH on complexation and to determine the pKa values of the ligand and the formation constants of the complexes. acs.org

The solvent environment also plays a crucial role in the thermodynamics of complex formation. The solubility of the ligand and the resulting metal complexes can vary significantly with the solvent composition. For example, studies conducted in dioxane-water mixtures have shown that the stability of metal chelates is dependent on the solvent composition. mcmaster.ca The use of co-solvents can influence the dielectric constant of the medium and the solvation of the reacting species, thereby affecting the stability constants of the complexes. The addition of ethanol, for instance, has been shown to either enhance or hinder the formation of cyclodextrin (B1172386) complexes with certain compounds, demonstrating the complex interplay between solvent and complex stability. researchgate.net

Coordination Modes and Geometries of Metal-Quinolin-8-ol Sulfate Complexes

The interaction of the quinolin-8-ol moiety with metal ions leads to the formation of coordination complexes with diverse structures and geometries. The coordination is primarily facilitated by the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group, which together form a stable five-membered chelate ring.

Structural Characterization of Divalent and Trivalent Metal Complexes

The coordination of both divalent and trivalent metal ions with 8-hydroxyquinoline and its derivatives has been extensively studied. X-ray crystallography is a powerful technique used to elucidate the precise three-dimensional arrangement of atoms in these complexes.

For divalent metal ions such as Cu(II), Ni(II), and Zn(II), the quinolin-8-ol ligand typically acts as a bidentate chelating agent. researchgate.netacs.org In many cases, two ligand molecules coordinate to the metal center, resulting in complexes with a general formula of M(L)₂. The geometry around the metal ion in these complexes is often distorted from ideal geometries. For example, Ni(II) complexes can exhibit a distorted octahedral geometry where each ligand occupies a meridian. researchgate.net Similarly, dinuclear Cu(II) complexes have been characterized, featuring a square pyramidal geometry around each copper center. acs.org Four-coordinate complexes are also common, with tetrahedral and square planar geometries being prevalent. libretexts.org

Trivalent metal ions, such as Fe(III), also form stable complexes with the quinolin-8-ol moiety. Due to their higher charge and smaller size, trivalent ions can often accommodate more than two ligand molecules, leading to complexes with a 3:1 ligand-to-metal ratio, M(L)₃. The geometry of these complexes is typically octahedral. The formation of mono-, bis-, and tris-complexes with Fe(III) has been observed in solution. mdpi.com

The table below summarizes common coordination numbers and geometries for metal complexes with quinolin-8-ol derivatives.

Metal IonCoordination NumberCommon Geometry
Cu(II)4, 5Square Planar, Square Pyramidal
Ni(II)6Distorted Octahedral
Zn(II)4Tetrahedral
Fe(III)6Octahedral

Ligand Field Theory and Electronic Properties of Complexes

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of metal complexes. britannica.comwikipedia.org It describes how the interaction between the metal d-orbitals and the ligands' orbitals leads to a splitting of the d-orbital energies. This splitting is a key factor in determining the magnetic, optical, and chemical properties of the complexes. britannica.com

In an octahedral field, the five d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). researchgate.net The magnitude of this splitting, denoted as Δo, depends on the nature of the metal ion and the ligand. The quinolin-8-ol moiety is considered a moderately strong field ligand.

The electronic properties of the complexes, such as their color and magnetic behavior, are directly related to the d-orbital splitting. The absorption of light in the visible region, which gives rise to the color of many transition metal complexes, corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). britannica.com The energy of this transition is related to Δo.

The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals. For a given d-electron configuration, the arrangement of electrons in the split d-orbitals can result in either a high-spin or a low-spin complex, depending on the relative magnitudes of the ligand field splitting energy (Δo) and the electron pairing energy.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for characterizing metal complexes and probing the nature of the metal-ligand bond. UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to study complexes of quinolin-8-ol derivatives.

In the UV-Visible absorption spectra of these complexes, the formation of the metal-ligand bond often leads to the appearance of new absorption bands or shifts in the existing bands of the free ligand. researchgate.net The spectra of the complexes often show intense charge-transfer bands in addition to the d-d transitions. These charge-transfer bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Infrared spectroscopy provides information about the functional groups involved in coordination. The coordination of the quinolin-8-ol moiety to a metal ion is typically evidenced by changes in the vibrational frequencies of the C=N and C-O bonds. A shift in the C=N stretching frequency and the disappearance or shift of the broad O-H stretching band of the free ligand are indicative of coordination through the nitrogen and oxygen atoms, respectively. researchgate.net The appearance of new bands at lower frequencies can be attributed to the M-N and M-O stretching vibrations. researchgate.net

Changes in UV-Vis Absorption and Emission Spectra Upon Metal Binding

The complexation of dipotassium;quinolin-8-ol;sulfate, often studied through its related analogue 8-hydroxyquinoline-5-sulfonic acid (8-HQS), with metal ions induces significant changes in its electronic absorption and emission spectra. These changes serve as a clear indication of metal-ligand interaction and provide insights into the nature of the resulting complex.

Upon coordination with metal ions, the UV-Vis absorption spectrum of the quinolin-8-ol sulfate ligand typically exhibits noticeable shifts in its absorption bands. For instance, the complexation of 8-HQS with various metal ions leads to the appearance of new absorption bands or shifts in existing ones. The absorption spectra for 8-hydroxyquinoline (8-HQ) complexes with Co(II) and Ni(II) show absorption maxima at 371 nm and 366 nm, respectively. scirp.org The interaction with different metal ions can cause either a hypsochromic (blue) or bathochromic (red) shift, depending on the metal ion's nature and the coordination environment. For example, studies on 8-HQ have shown that with an increasing polarization force of the metal cations, two broad absorption peaks appear in the 300-400 nm range. nih.gov

The most dramatic changes are often observed in the fluorescence (emission) spectra. While the free ligand may be weakly fluorescent, its complexation with metal ions often leads to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). uc.pt This "turn-on" fluorescence response is a hallmark of many 8-hydroxyquinoline-based sensors. uc.pt

The emission wavelength can also be affected by the specific metal ion. Upon complexation with Cd(II), 8-HQS shows a red shift in its emission maximum, while a slight blue shift is observed with Hg(II). uc.pt The fluorescence quantum yields of the metal complexes also vary. For the 1:2 (metal:ligand) complexes of 8-HQS with Group 12 metals, the fluorescence quantum yields were found to be 0.036 for Zn(II), 0.052 for Cd(II), and a much lower 0.005 for Hg(II), likely due to the heavy atom effect which promotes intersystem crossing to the triplet state. uc.pt The complexation with trivalent ions like Al(III), Ga(III), and In(III) also results in a marked increase in fluorescence intensity compared to the free ligand. rsc.org

Table 1: Spectral Properties of Metal-8-Hydroxyquinoline/Sulfonate Complexes

Metal Ion Ligand Solvent/Medium Absorption Maxima (λ_abs, nm) Emission Maxima (λ_em, nm) Spectral Shift upon Complexation Reference
Co(II) 8-HQ Methanol 371 - - scirp.org
Ni(II) 8-HQ Methanol 366 - - scirp.org
Al(III) 8-HQ - - Red-shift - nih.gov
Cd(II) 8-HQS Aqueous - Shift to longer wavelengths Increase in fluorescence intensity uc.pt
Hg(II) 8-HQS Aqueous - Slight shift to shorter wavelengths Weak fluorescence detected uc.pt
In(III) 8-HQS Aqueous - - Less pronounced fluorescence increase than Al(III) or Ga(III) rsc.org

Vibrational Fingerprinting of Coordination Sites (e.g., N,O-chelation)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the specific atoms on the this compound ligand that are involved in coordination with a metal ion. The formation of a chelate ring with the metal ion via the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group (N,O-chelation) leaves a distinct "fingerprint" in the vibrational spectrum. scirp.orgresearchgate.net

Upon complexation, characteristic changes are observed in the vibrational frequencies associated with the C=N bond of the quinoline ring and the C-O bond of the hydroxyl group.

C-O Stretching Vibration: The broad band corresponding to the O-H stretching vibration of the free ligand (around 3181 cm⁻¹) often disappears or shifts upon complexation, confirming the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. scirp.org Furthermore, the C-O bending vibrations, which appear around 1300 cm⁻¹ in the free ligand, may no longer be visible in the complex's spectrum, further supporting the involvement of the oxygen atom in coordination. scirp.org

C=N Stretching Vibration: The vibrational band corresponding to the C=N group in the quinoline ring, typically observed around 1581 cm⁻¹ for free 8-HQ, experiences a slight shift to a lower wavelength (hypsochromic shift) in the metal complexes. scirp.org This shift is indicative of the coordination of the nitrogen atom to the metal center, which alters the electron density and bond strength within the heterocyclic ring.

New M-N and M-O Bands: The most direct evidence for coordination comes from the appearance of new, low-frequency vibrational bands in the spectrum of the complex that are absent in the free ligand. These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For example, in complexes of 8-HQ with Co(II), Ni(II), and Cu(II), a new band appearing around 567-583 cm⁻¹ has been assigned to the M-N bond. scirp.orgresearchgate.net

These combined spectral changes provide conclusive evidence for the bidentate chelation of the quinolin-8-ol moiety to the metal ion through the nitrogen and oxygen atoms. scirp.orgresearchgate.net

Table 2: Key FTIR Spectral Data for 8-Hydroxyquinoline (8-HQ) and its Metal(II) Complexes

Compound/Complex ν(O-H) (cm⁻¹) ν(C=N) (cm⁻¹) ν(M-N) (cm⁻¹) Evidence for N,O-Chelation Reference
8-HQ (Ligand) ~3181 (broad) 1581 - - scirp.org
Co(II)-8-HQ Complex Shifted to higher wavelength Shifted to lower wavelength 567 Shift in C=N band; Appearance of M-N band; Change in O-H band scirp.org
Ni(II)-8-HQ Complex Shifted to higher wavelength Shifted to lower wavelength 569 Shift in C=N band; Appearance of M-N band; Change in O-H band scirp.org
Cu(II)-8-HQ Complex Band not observed Shifted to lower wavelength 583 Shift in C=N band; Appearance of M-N band; Disappearance of O-H band scirp.org

Supramolecular Assemblies and Crystal Engineering of Metal-Quinolin-8-ol Sulfate Systems

The study of metal-quinolin-8-ol sulfate systems extends beyond individual complex molecules to the realm of supramolecular chemistry and crystal engineering. mdpi.com In the solid state, these complexes often organize into well-defined, higher-order structures through a combination of coordination bonds and non-covalent interactions. nih.gov The ability to control the assembly of these building blocks is crucial for designing materials with specific properties. mdpi.com

A wide variety of metal ions, including those from the main group, transition metals, and rare earths, have been utilized to create supramolecular coordination compounds based on 8-hydroxyquinolinate ligands. mdpi.com This allows for the investigation of how the central metal ion influences the final supramolecular architecture. mdpi.com

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen Bonding: In the crystal structure of related compounds like 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate, extensive hydrogen bonding networks are observed. researchgate.net The quinoline N-H atoms form hydrogen bonds with the bisulfate anions, and the anions and water molecules are interconnected by O-H···O interactions. researchgate.net These interactions can link cations and anions into two-dimensional networks, which are then further connected into a three-dimensional framework. researchgate.net Such interactions are crucial for the stabilization of the crystal lattice.

π-π Stacking Interactions: The planar aromatic rings of the quinolin-8-ol ligands are prone to engage in π-π stacking interactions. nih.govwikipedia.org This type of non-covalent interaction involves the face-to-face or offset stacking of aromatic systems. nih.gov In many crystal structures of 8-hydroxyquinolinate complexes, these π-π interactions, along with other forces like C-H···π interactions, control the formation of supramolecular networks. nih.gov The slip-stacked motif, where aromatic rings are offset from one another, is a common outcome that minimizes steric repulsion while maximizing attractive van der Waals forces. nih.gov These stacking interactions contribute significantly to the construction and stability of the supramolecular structures. mdpi.com

Self-Assembly Processes Driven by Coordination and Non-Covalent Forces

The formation of complex supramolecular architectures from metal-quinolin-8-ol sulfate building blocks is a result of spontaneous self-assembly processes. nih.gov This assembly is a hierarchical process guided by the interplay of strong, directional coordination bonds and weaker, non-directional, non-covalent forces.

The initial step is the formation of the primary coordination complex between the metal ion and the quinolin-8-ol sulfate ligand. The geometry of this initial complex is determined by the coordination preferences of the metal ion. Subsequently, these individual complex units act as building blocks that organize into larger structures through the influence of the aforementioned non-covalent interactions. nih.gov

The final supramolecular structure is highly dependent on factors such as the choice of metal ion, the presence of counter-ions, and the solvent system used during crystallization. nih.gov For example, studies on a related 8-hydroxyquinolinate ligand with different zinc salts resulted in a variety of structures, including mononuclear, binuclear, and trinuclear complexes, which then assembled into four different types of supramolecular networks controlled by π-π stacking, C-H···π, hydrogen bonding, and halogen-related interactions. nih.gov This demonstrates the high degree of control that can be exerted over the self-assembly process to create diverse and tunable solid-state structures.

Investigation of Non Clinical Applications of Dipotassium;quinolin 8 Ol;sulfate

Analytical Chemistry and Sensing Technologies

The inherent properties of the quinolin-8-ol moiety make its derivatives, including dipotassium (B57713);quinolin-8-ol;sulfate (B86663), valuable tools in analytical chemistry. nih.gov The ability to form distinct, often colored or fluorescent, complexes with metal ions underpins its use in both qualitative and quantitative analysis. uci.eduscielo.br

Advanced Reagent for Selective Metal Ion Detection and Quantification

Quinolin-8-ol and its sulfonated derivatives are recognized as versatile organic reagents for the detection and quantification of numerous metal ions. nih.govnih.gov The formation of stable chelates with metal ions is a key characteristic, enabling their use in various analytical techniques. wikipedia.org The selectivity of these reagents can often be tuned by controlling the pH of the solution. uci.edu

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a chemical substance. The formation of colored complexes between quinolin-8-ol derivatives and metal ions provides a basis for their quantitative determination.

A sensitive and selective spectrophotometric method has been developed for the rapid determination of zinc(II) using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, a derivative of 8-hydroxyquinoline (B1678124). scielo.br The reaction is instantaneous at a pH of 9.2, and the resulting complex is stable for over 24 hours. scielo.br This method allows for the determination of zinc in the concentration range of 0.05-1.0 µg/mL with a molar absorptivity of 3.75 x 10⁴ L mol⁻¹ cm⁻¹ and a detection limit of 15 ng/mL. scielo.br

Similarly, a simple and highly selective non-extractive spectrophotometric method for determining trace amounts of zinc has been developed using 5,7-dibromo-8-hydroxyquinoline. researchgate.net This reagent reacts with zinc in a slightly acidic solution to form a pale-yellow chelate with an absorption maximum at 391 nm. researchgate.net The method demonstrates a molar absorption coefficient of 1.62 x 10⁵ L mol⁻¹ cm⁻¹ and can be used for zinc determination in various environmental and biological samples. researchgate.net Another study describes a method for zinc determination in pharmaceutical samples based on the formation of a zinc-8-hydroxyquinoline chelate with a maximum absorption at 384 nm, applicable in the range of 1-5 μg/mL. aurorabiomed.com.cnrepec.org

Table 1: Spectrophotometric Determination of Zinc using Quinolin-8-ol Derivatives

Reagent Metal Ion λmax (nm) pH Molar Absorptivity (L mol⁻¹ cm⁻¹) Detection Limit Reference
7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid Zn(II) 520 9.2 3.75 x 10⁴ 15 ng/mL scielo.br
5,7-dibromo-8-hydroxyquinoline Zn(II) 391 Slightly acidic 1.62 x 10⁵ Not specified researchgate.net

Quinolin-8-ol and its derivatives are extensively used as chelating and sorbent extraction agents in on-line flow injection analysis (FIA) coupled with various detection techniques. nih.gov These methods are valued for their selectivity, sensitivity, and precision in determining inorganic species in real samples. nih.gov The sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid (HQS), is particularly advantageous for metal ion chromatography due to its high water solubility, which prevents precipitation issues. uci.edu

In high-performance liquid chromatography (HPLC), 8-hydroxyquinoline can be analyzed using mixed-mode columns. sielc.com For instance, a Primesep 100 column with a mobile phase of water, acetonitrile, and sulfuric acid buffer provides significantly better retention of the basic quinoline (B57606) molecule compared to standard C18 columns due to ionic interactions. sielc.com This allows for effective separation and analysis with UV detection. sielc.com

The ability of quinolin-8-ol derivatives to form complexes with metal ions is also exploited in preconcentration techniques. This involves concentrating trace amounts of metal ions from a large sample volume onto a solid phase sorbent functionalized with the chelating agent, thereby increasing the sensitivity of the subsequent analytical measurement.

Development of Fluorescent Chemosensors for Specific Analytes (e.g., metal ions)

The fluorescence properties of quinolin-8-ol and its derivatives make them ideal candidates for the development of fluorescent chemosensors. nih.gov These sensors exhibit changes in their fluorescence intensity or wavelength upon binding with specific analytes, particularly metal ions. nih.govcore.ac.uk

The design of effective fluorescent probes based on quinolin-8-ol involves several key principles. The core 8-hydroxyquinoline structure acts as the fluorophore and the binding site for the analyte. nih.govnih.gov Modifications to this core structure are made to enhance selectivity, sensitivity, and solubility in specific media.

A common strategy involves introducing specific functional groups to the quinoline ring to tailor the probe's affinity for a particular metal ion. acs.org For instance, the synthesis of 8-hydroxyquinoline benzoates has led to chemosensors with high sensitivity for transition metal ions like Hg²⁺ and Cu²⁺. core.ac.uk Another approach is to incorporate the quinolin-8-ol moiety into a larger molecular framework, such as a crown ether, to create probes with high affinity and selectivity for specific cations like Mg²⁺. nih.gov The design also considers factors that influence the fluorescence signal, such as preventing excited-state intramolecular proton transfer (ESIPT), which can quench fluorescence. mdpi.com

The change in fluorescence upon analyte binding is the fundamental principle behind quinolin-8-ol-based chemosensors. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").

Fluorescence Enhancement: A prominent mechanism for fluorescence enhancement is the Chelation-Enhanced Fluorescence (CHEF) effect. nih.gov In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), can lead to weak fluorescence. mdpi.commdpi.com Upon binding with a metal ion, the formation of a rigid complex can inhibit these non-radiative pathways, leading to a significant increase in fluorescence intensity. core.ac.ukmdpi.com For example, the fluorescence of 8-hydroxyquinoline benzoates is enhanced in the presence of Hg²⁺ and Cu²⁺ due to the suppression of radiationless transitions. core.ac.uk Similarly, diaza-18-crown-6 hydroxyquinoline derivatives show a strong fluorescence increase upon binding with Mg²⁺. nih.gov

Fluorescence Quenching: In some cases, the binding of a metal ion can lead to fluorescence quenching. This can occur through mechanisms like the "heavy atom effect," where the presence of a heavy metal ion enhances intersystem crossing, a non-radiative process, thereby decreasing fluorescence. uci.edu For instance, the fluorescence of some metal-HQS chelates is quenched by other metal ions, with Fe(III) being a particularly effective quencher. uci.edu

Table 2: Fluorescence Response of Quinolin-8-ol Derivatives to Metal Ions

Quinolin-8-ol Derivative Analyte Fluorescence Response Proposed Mechanism Reference
XYQ (a novel quinoline-based sensor) Zn(II) Turn-on Chelation-Enhanced Fluorescence (CHEF) nih.gov
8-Hydroxyquinoline benzoates Hg²⁺, Cu²⁺ Enhancement Suppression of radiationless transitions core.ac.uk
Diaza-18-crown-6 hydroxyquinoline derivatives Mg²⁺ Strong increase Not explicitly stated, but likely CHEF nih.gov

Materials Science and Functional Devices

The unique electronic and chelating properties of the quinolin-8-ol moiety form the basis for its application in advanced materials and electronic devices. While research often focuses on metal complexes of 8-hydroxyquinoline, the dipotassium sulfate salt can be considered a key precursor and a water-soluble source of the functional quinolin-8-ol ligand.

Derivatives of 8-hydroxyquinoline (oxine) are a cornerstone in the development of organic light-emitting diodes (OLEDs) and other optoelectronic technologies. mdpi.comnih.gov These compounds are celebrated for their ability to form stable metal complexes with excellent luminescence properties. nih.gov The aluminum complex, Alq3 (tris(8-hydroxyquinolinato)aluminium), is a classic example and a common component in OLEDs. wikipedia.org

Metal-quinoline complexes are widely utilized as electron transport layers (ETLs), electron injection layers (EILs), and emissive layers in OLEDs. researchgate.netmdpi.com For instance, 8-Quinolinolato Lithium (Liq) has proven to be a highly effective electron injection layer, with devices incorporating Liq showing a threefold increase in efficiency compared to those without. researchgate.net The high performance of these materials is attributed to the favorable electron mobility facilitated by the π–π stacking of the molecular orbitals. mdpi.com

The specific metal ion chelated with the 8-hydroxyquinoline ligand plays a crucial role in the material's function. By changing the central metal ion or modifying the quinoline ligand with various substituents, the emission color and efficiency of the resulting device can be precisely tuned. mdpi.comnih.gov For example, OLEDs fabricated using bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been shown to produce strong yellow electroluminescence. mdpi.comsemanticscholar.org

Table 1: Performance of 8-Hydroxyquinoline Derivatives in OLEDs

Compound/Material Role in OLED Emission Wavelength (nm) Reference
Bis(8-hydroxyquinoline) zinc with styryl group (ZnStq_H:PVK) Emitting Layer 590 mdpi.comsemanticscholar.org
Bis(8-hydroxyquinoline) zinc with chloro-styryl group (ZnStq_Cl:PVK) Emitting Layer 587 mdpi.comsemanticscholar.org
Bis(8-hydroxyquinoline) zinc with methoxy-styryl group (ZnStq_OCH₃:PVK) Emitting Layer 578 mdpi.comsemanticscholar.org
8-Quinolinolato Lithium (Liq) Electron Injection Layer N/A (improves efficiency) researchgate.net

Direct research detailing the specific influence of the sulfate counterion on the optoelectronic performance of quinolin-8-ol materials is limited. However, the presence of the sulfate group is known to significantly enhance the water solubility and stability of the compound in aqueous solutions. cymitquimica.com This property is particularly advantageous for solution-based processing and fabrication of thin films, a common method for creating layers in electronic devices. mdpi.com While many organometallic quinoline complexes are processed via vacuum deposition, a highly soluble precursor like dipotassium;quinolin-8-ol;sulfate could offer an alternative pathway for device fabrication, potentially simplifying the manufacturing process. The sulfate itself is an acidic salt of an amine and phenol, and solutions containing it are typically acidic. nih.gov

The 8-hydroxyquinoline ligand is well-known for its ability to form stable complexes with a wide range of metal ions. wikipedia.orgcymitquimica.com This chelating capability makes its salts, such as this compound, excellent precursors for the synthesis of multi-dimensional structures like coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). nih.govmdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous and crystalline structures with diverse applications.

Researchers have successfully synthesized various coordination polymers by combining 8-hydroxyquinoline derivatives with different metal ions, including Na+, Pb2+, Zn2+, Mn2+, and Cd2+. rsc.org For example, the reaction of a sulfonic acid derivative of 8-hydroxyquinoline with these metals resulted in CPs with varied dimensionalities, from 1D chains to 3D frameworks. rsc.org Similarly, luminescent coordination polymers have been developed using organozinc precursors and 8-hydroxyquinoline, demonstrating a viable strategy for creating new photoactive materials. nih.gov The use of this compound would provide the essential quinolin-8-ol building block for the self-assembly of these supramolecular structures.

Table 2: Examples of Coordination Polymers from 8-Hydroxyquinoline Derivatives

Metal Ion Resulting Structure Dimensionality Reference
Na⁺ [Na₂(QBS)(H₂O)₂]n 3D Framework rsc.org
Pb²⁺ {[Pb(QBS)(DMSO)]·2(iPrOH)}n 2D Layer rsc.org
Zn²⁺ {[Zn(QBS)(DMSO)]·2DMSO}n 1D Chain rsc.org
Mn²⁺ [Mn(QBS)(iPrOH)(DMSO)]n 1D Ladder rsc.org
Cd²⁺ [Cd₂(QBS)₂(DMSO)₂(H₂O)₄]n 1D Chain rsc.org

(QBS = 4-(8-hydroxyquinoline-5-azo)-benzensulfonic acid)

The ability to form uniform thin films is critical for many applications in materials science. Thin films based on 8-hydroxyquinoline complexes have been successfully deposited using methods like spin-coating. mdpi.comsemanticscholar.org For instance, thin films of zinc 8-hydroxyquinoline (ZnQ₂) and tetracyanoquinodimethane (TCNQ) have been investigated as photoactive layers in organic devices. mdpi.com Given that this compound is water-soluble, it is well-suited for solution-based deposition techniques to create functional coatings. cymitquimica.comnih.gov Such coatings could harness the inherent properties of the quinolin-8-ol molecule, such as its ability to chelate metals or its potential biological activity. wikipedia.orgcymitquimica.com

Incorporation of Quinolin-8-ol Sulfate in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Materials

Environmental Remediation and Catalysis

The chemical reactivity of this compound suggests its utility in environmental applications and as a participant in catalytic processes.

The strong metal-chelating ability of the 8-hydroxyquinoline component is a key feature. wikipedia.orgcymitquimica.com This property could potentially be exploited for environmental remediation, such as in the removal of heavy metal ions from contaminated water. The compound's water solubility would facilitate its use in aqueous remediation systems. cymitquimica.com

In the realm of catalysis, compounds within this chemical class—sulfate salts of amines and phenols—are known to catalyze organic reactions. nih.gov Furthermore, the 8-hydroxyquinoline molecule itself can act as a substrate in catalytic transformations. One study demonstrated the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione, a valuable molecular framework, using a silica-supported iron catalyst. researchgate.netrsc.org This highlights the compound's role as a reactive precursor for synthesizing other valuable chemicals through environmentally friendly catalytic routes.

Adsorption and Removal of Heavy Metal Ions from Aqueous Solutions

The contamination of water sources with heavy metal ions is a significant environmental concern. The ability of quinolin-8-ol and its derivatives to form stable complexes with metal ions makes them effective agents for the removal of these pollutants from aqueous solutions. researchgate.net Materials functionalized with 8-hydroxyquinoline (8-HQ) have demonstrated a strong affinity for various heavy metal ions, facilitating their extraction from contaminated water. researchgate.netkau.edu.sa

For instance, modifying materials like multi-walled carbon nanotubes or bentonite (B74815) with 8-hydroxyquinoline significantly enhances their capacity to adsorb heavy metals such as lead (Pb(II)), copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). kau.edu.sanih.gov The modification of multi-walled carbon nanotubes with 8-HQ led to a notable increase in the adsorption of Pb(II), Cd(II), and Zn(II) by 19%, 185%, and 20%, respectively, compared to unmodified nanotubes. kau.edu.sa Similarly, 8-hydroxyquinoline immobilized on bentonite has been shown to be an effective adsorbent for the removal of lead ions. nih.gov

The efficiency of the adsorption process is influenced by several factors, including pH, contact time, the initial concentration of metal ions, and temperature. nih.gov The chelating mechanism, where the nitrogen and oxygen atoms of the quinolin-8-ol group donate electrons to the metal ion, is central to this adsorption capability.

To understand the efficiency and mechanism of heavy metal adsorption by quinolin-8-ol sulfate-based materials, researchers study sorption kinetics and isotherms. Kinetic models describe the rate of adsorption, while isotherm models explain the equilibrium distribution of metal ions between the adsorbent and the solution.

The adsorption kinetics for heavy metal ions onto 8-hydroxyquinoline-modified adsorbents often follow the pseudo-second-order model. nih.gov This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion.

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium of the adsorption process. nih.govresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. For the adsorption of lead(II) ions onto 8-hydroxyquinoline-immobilized bentonite, the data fits the Langmuir model well, with a maximum adsorption capacity of 142.94 mg/g at 50°C. nih.gov

Table 1: Adsorption Isotherm and Kinetic Models for Heavy Metal Removal

Model Description Applicability to Quinolin-8-ol Adsorbents
Pseudo-Second-Order Kinetics Describes the rate of adsorption based on the assumption that the rate-limiting step is chemical sorption. nih.govCommonly used to describe the kinetics of heavy metal adsorption by 8-HQ modified materials, indicating chemisorption as the primary mechanism. nih.gov
Langmuir Isotherm Assumes monolayer adsorption on a surface with a finite number of identical sites. nih.govnih.govOften provides a good fit for the adsorption of heavy metal ions, suggesting a uniform surface for adsorption. nih.gov
Freundlich Isotherm An empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.govresearchgate.netCan also be used to model adsorption, particularly in systems with more complex adsorbent surfaces.

For an adsorbent to be economically and environmentally viable, its ability to be regenerated and reused over multiple cycles is crucial. researchgate.net The regeneration process involves desorbing the bound metal ions from the adsorbent, thereby restoring its capacity for further use. This not only makes the process more cost-effective but also helps in the recovery of the adsorbed metals, which may have economic value.

Various chemical agents, including acids, bases, and chelating agents, can be employed as eluents to regenerate adsorbents. researchgate.net The choice of eluent depends on the nature of the adsorbent and the adsorbed metal ion. For adsorbents functionalized with quinolin-8-ol, acidic solutions are often effective in breaking the metal-chelate bond and releasing the metal ions. After desorption, the adsorbent is typically washed and neutralized before being used in a new adsorption cycle. Research in the broader field of low-cost adsorbents has demonstrated excellent regeneration and high reusability for various materials used in dye removal, a principle that is applicable to heavy metal adsorbents as well. researchgate.net

Catalytic Activity of Quinolin-8-ol Sulfate Metal Complexes in Organic Reactions

Metal complexes of quinolin-8-ol and its derivatives have shown significant potential as catalysts in a variety of organic reactions. The ligand can stabilize different oxidation states of the metal center and influence its reactivity, making these complexes versatile catalysts. These complexes have been employed in both homogeneous and heterogeneous catalytic systems. acs.orgnih.gov

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, for example, all dissolved in the same solvent. youtube.comyoutube.com Metal complexes of (8-amino)quinoline have been used in homogeneous catalytic transformations. nih.gov

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. youtube.comyoutube.com This is common in industrial processes because the catalyst can be easily separated from the reaction mixture. A notable example is the use of a novel heterogeneous ruthenium-sulfur catalyst for the hydrogenation of sulfur-containing quinolines under mild conditions. acs.org This demonstrates the potential for developing robust catalysts based on the quinoline structure that can tolerate substances that typically poison catalysts.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Quinolin-8-ol Complexes

Catalysis Type Phase Relationship Advantages Example with Quinoline Derivatives
Homogeneous Catalyst and reactants are in the same phase. youtube.comyoutube.comHigh activity and selectivity, mild reaction conditions.Rhenium carbonyl halide complexes with (8-amino)quinoline derivatives for potential organic transformations. nih.gov
Heterogeneous Catalyst and reactants are in different phases. youtube.comyoutube.comEasy separation of catalyst, catalyst reusability.Ruthenium-sulfur catalyst for the hydrogenation of sulfur-containing quinolines. acs.org

Understanding the mechanism of a catalytic reaction is key to optimizing the catalyst and the reaction conditions. For metal complexes of quinoline derivatives, mechanistic studies often focus on the role of the ligand in the catalytic cycle. For instance, (8-amino)quinoline has been utilized as a directing group for the activation of C-H bonds, a fundamental transformation in organic synthesis. nih.gov

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for elucidating these catalytic pathways. Such studies on rhenium carbonyl halide complexes with (8-amino)quinoline have provided insights into their electronic structure and the nature of their molecular orbitals, which are crucial for their reactivity. nih.gov

Antimicrobial Mechanisms (Non-Clinical/In Vitro Studies)

8-Hydroxyquinoline and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. nih.govnih.govresearchgate.net This activity is largely attributed to their ability to chelate metal ions that are essential for the survival and growth of microorganisms. nih.govnih.gov

The proposed mechanism involves the 8-HQ molecule penetrating the microbial cell membrane due to its lipophilic nature. nih.gov Once inside the cell, it can bind to essential metal ions, such as iron, zinc, or copper, thereby disrupting critical enzymatic functions and leading to cell death. nih.govnih.gov

In some cases, the metal complex itself is the active antimicrobial agent. For example, the iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, has been shown to have a dual mechanism of action. It can transport iron into the bacterial cell, leading to oxidative stress through Fenton-like reactions, while the 8-hq ligand simultaneously chelates other essential intracellular metal ions. nih.gov This "push-and-pull" effect significantly enhances its antimicrobial potency. nih.gov

Furthermore, some derivatives, such as 8-hydroxyquinolium salts with long hydrocarbon chains, act as cationic surfactants. These molecules can interact with and disrupt the bacterial lipid bilayer membrane, causing cell death. nih.gov Studies on Mycobacterium tuberculosis have shown that certain 8-hydroxyquinoline analogs are bactericidal, demonstrating rapid killing of replicating bacteria. nih.gov

Table 3: Investigated Antimicrobial Mechanisms of Quinolin-8-ol Derivatives

Mechanism Description Target Microorganisms (Examples from in vitro studies)
Metal Ion Chelation Binding to and sequestering essential metal ions (e.g., Mn²⁺, Zn²⁺, Cu²⁺) required for microbial enzyme function. nih.govnih.govStaphylococcus aureus, Mycobacterium tuberculosis. nih.govnih.gov
Dual "Push-and-Pull" Effect Simultaneous transport of a toxic metal ion (e.g., Fe³⁺) into the cell and chelation of other essential intracellular metals. nih.govMethicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Membrane Disruption Cationic derivatives interact with and damage the bacterial cell membrane. nih.govGeneral bacterial strains. nih.gov
Inhibition of DNA Synthesis Some quinoline derivatives, particularly quinolones, inhibit bacterial DNA gyrase and topoisomerase IV. researchgate.netBroad-spectrum antibacterial activity. researchgate.net

Mechanistic Investigations of Quinolin-8-ol Sulfate Against Microbial Growth

The antimicrobial activity of 8-hydroxyquinoline and its derivatives, including its sulfate salt, is well-documented against a variety of microorganisms such as moulds and bacterial strains in in-vitro settings. nih.govscispace.comresearchgate.net The core of its mechanism lies in its ability to interact with essential metal ions, disrupting crucial cellular processes. nih.govscispace.com

A primary mechanism of action for 8-hydroxyquinoline is its function as a potent metal chelator. nih.govscispace.com It forms stable complexes with various divalent and trivalent metal ions, including iron (Fe), copper (Cu), zinc (Zn), and manganese (Mn), which are vital for microbial survival and enzymatic functions. scispace.comnih.govmdpi.com

The antimicrobial effect is often attributed to one of two processes:

Deprivation of Essential Metals: By chelating these metal ions from the microbial environment or from the cell itself, 8-hydroxyquinoline can create a state of metal deficiency, inhibiting the activity of metalloenzymes that are critical for bacterial metabolism and growth. mdpi.com

Formation of Toxic Complexes: Alternatively, the 8-hydroxyquinoline-metal complex itself can be toxic. For instance, the complex formed with copper has been shown to be more toxic than the compound alone. nih.gov This complex can act as a copper ionophore, transporting copper ions across the bacterial cell membrane. nih.gov The resulting increase in intracellular copper concentration can lead to the generation of reactive oxygen species (ROS), oxidative stress, and disruption of iron-sulfur cluster biogenesis, ultimately causing cell death. nih.gov

Studies on Mycobacterium tuberculosis have demonstrated that 8-hydroxyquinoline analogues function as copper ionophores, leading to increased intracellular copper, the production of ROS, and a general disruption of metal ion homeostasis, which is central to their bactericidal activity. nih.gov

The antimicrobial action of 8-hydroxyquinoline is also linked to its direct interactions with microbial cellular structures. Quaternary cationic derivatives of 8-hydroxyquinoline have been shown to interact with the bacterial lipid bilayer membrane. nih.gov This interaction can alter the membrane's integrity or cause direct toxicity to the membrane, leading to the leakage of essential cellular contents and subsequent cell death. nih.govresearchgate.net

Furthermore, the disruption of metal homeostasis by 8-hydroxyquinoline directly impacts enzyme function. Many enzymes require metal ions as cofactors to operate correctly. By sequestering these ions, 8-hydroxyquinoline effectively inhibits these enzymes, interfering with critical metabolic pathways such as DNA synthesis and replication. researchgate.net

Structure-Activity Relationship Studies for Antimicrobial Efficacy in Non-Human Systems

The antimicrobial efficacy of the quinoline scaffold is highly dependent on its chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different modifications to the 8-hydroxyquinoline molecule affect its activity, with the goal of designing more potent antimicrobial agents. researchgate.netnih.gov

Key findings from SAR studies include:

Position of the Hydroxyl Group: The position of the hydroxyl (-OH) group on the quinoline ring is critical. Derivatives with the hydroxyl group at the C-8 position exhibit the most effective antimicrobial activity compared to other positions. nih.govmdpi.com This specific positioning is what enables its potent metal-chelating ability. nih.gov

Substitutions on the Quinoline Ring:

Small substitutions at the C-5 position of the 8-hydroxyquinoline ring have been shown to result in potent activity against Mycobacterium tuberculosis. nih.gov

Conversely, substitutions at the C-2 position generally decrease potency. nih.gov

The introduction of different functional groups can modulate the compound's lipophilicity and electronic properties, which in turn influences its ability to penetrate microbial cell membranes and interact with intracellular targets. mdpi.com For example, some studies have shown that derivatives with a longer carbon chain spacer exhibit better antifungal activity, possibly by increasing molecular flexibility. mdpi.com

The table below summarizes the effect of different structural modifications on the antimicrobial activity of quinoline derivatives.

Modification Position Effect on Antimicrobial Activity Reference
Hydroxyl GroupC-8Critical for high activity nih.gov
Small SubstituentsC-5Increased potency against M. tuberculosis nih.gov
General SubstituentsC-2Generally decreased potency nih.gov
Carbon Chain SpacerVariedLonger chains can increase antifungal activity mdpi.com

Corrosion Inhibition Studies

The same chelating properties that give 8-hydroxyquinoline its antimicrobial effects also make it an effective corrosion inhibitor for various metals and alloys. researchgate.net

8-hydroxyquinoline and its derivatives have been successfully evaluated as corrosion inhibitors for a range of metals, including steel, aluminum, copper, and magnesium alloys, in various corrosive environments. researchgate.netmdpi.com The inhibitor molecules work by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com

The effectiveness of 8-hydroxyquinoline as a corrosion inhibitor is attributed to the presence of nitrogen and oxygen atoms in its structure, which can donate lone-pair electrons to form coordinate bonds with vacant d-orbitals of the metal atoms. mdpi.com This interaction leads to the formation of a stable, coordinated complex on the metal surface, which significantly retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions, classifying it as a mixed-type inhibitor. researchgate.net Research has shown that 8-hydroxyquinoline can achieve high inhibition efficiencies, in some cases up to 96% for aluminum alloys in sodium chloride solutions. researchgate.net

The table below presents data on the corrosion inhibition efficiency of 8-hydroxyquinoline on different metals.

Metal/Alloy Corrosive Medium Inhibition Efficiency (%) Reference
7075 Aluminum Alloy3.5 wt.% NaClUp to 96 researchgate.net
AZ91D Magnesium AlloyNaCl SolutionEffective, concentration-dependent mdpi.com
A3 Carbon SteelStone Processing Wastewater- nih.gov

The protective layer formed by 8-hydroxyquinoline on a metal surface is a result of adsorption, a process that can involve both physical and chemical interactions (physisorption and chemisorption). researchgate.net

Physisorption involves weaker electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption , which is the predominant mechanism for 8-hydroxyquinoline, involves the sharing of electrons or electron transfer from the inhibitor molecule to the metal surface, forming a coordinate-type chemical bond. mdpi.com

The non-bonding electrons of the oxygen and nitrogen atoms in the 8-hydroxyquinoline molecule facilitate this strong coordination with the metal surface. researchgate.netmdpi.com This process results in the formation of a durable, protective film that acts as a barrier to corrosive species. Studies on aluminum surfaces have confirmed that 8-hydroxyquinoline molecules adsorb and form a protective barrier, effectively inhibiting corrosion. mdpi.com

Evaluation of this compound as a Corrosion Inhibitor for Metals and Alloys

Effect of Concentration and Temperature on Inhibition Efficiency

The efficacy of quinoline derivatives as corrosion inhibitors is significantly influenced by their concentration in the corrosive medium and the ambient temperature. Generally, an increase in the concentration of the inhibitor leads to a corresponding increase in inhibition efficiency. najah.edunajah.edu This phenomenon is attributed to greater surface coverage of the metal by the inhibitor molecules at higher concentrations, forming a more robust protective barrier against the corrosive environment. najah.edubiointerfaceresearch.com

Studies on various 8-hydroxyquinoline derivatives demonstrate that the inhibition performance escalates with rising inhibitor concentration until an optimal concentration is reached, after which the efficiency may plateau. najah.edu For instance, research on novel 8-hydroxyquinoline derivatives showed a rise in inhibition efficiency to a maximum of 95.2% and 92.4% for two different compounds at their optimum concentrations. najah.edu Similarly, other quinoline derivatives have been reported to achieve efficiencies as high as 97% at a concentration of 10⁻³ M. researchgate.net This trend is a common characteristic among organic corrosion inhibitors, where the adsorption process and the formation of a protective film are concentration-dependent. biointerfaceresearch.comresearchgate.net

The influence of temperature on the inhibition efficiency can indicate the mechanism of adsorption. In many cases involving quinoline derivatives, the inhibition efficiency is observed to either increase or decrease with a rise in temperature. An increase in efficiency with temperature suggests a chemical adsorption (chemisorption) process, where a more stable and resilient protective layer is formed. ekb.eg Conversely, a decrease in efficiency at higher temperatures often points towards a physical adsorption (physisorption) mechanism, where the inhibitor molecules are more loosely bound to the metal surface and can be desorbed as the temperature increases. ekb.eg For some 8-quinolinol analogs, it has been demonstrated that they retain their anti-corrosion performance even with an increase in temperature, suggesting a stable protective film. najah.edu

The following table illustrates the typical relationship between inhibitor concentration and inhibition efficiency for a quinoline derivative.

Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency

Inhibitor Concentration (M) Corrosion Rate (mg/cm²·h) Inhibition Efficiency (%) Surface Coverage (θ)
0 (Blank) 1.25 - -
1 x 10⁻⁵ 0.45 64.0 0.64
5 x 10⁻⁵ 0.28 77.6 0.776
1 x 10⁻⁴ 0.19 84.8 0.848
5 x 10⁻⁴ 0.11 91.2 0.912

This table presents illustrative data based on typical findings for quinoline-based corrosion inhibitors.

Electrochemical Characterization of Inhibitor Performance (e.g., potentiodynamic polarization, EIS)

Electrochemical techniques are fundamental in characterizing the performance of corrosion inhibitors like quinoline derivatives. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such powerful methods that provide insights into the inhibition mechanism.

Potentiodynamic Polarization

Potentiodynamic polarization studies are employed to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For many quinoline derivatives, polarization measurements indicate that they function as mixed-type inhibitors. najah.eduresearchgate.netnajah.edu This means they suppress both the anodic and cathodic reactions, albeit sometimes with a more pronounced effect on one over the other. mdpi.com The presence of the inhibitor molecules on the metal surface blocks the active sites for both oxidation and reduction processes.

The polarization curves in the presence of increasing concentrations of the inhibitor typically show a shift in the corrosion potential (Ecorr) and a significant reduction in the corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated from the icorr values obtained in the absence and presence of the inhibitor. Studies on 8-hydroxyquinoline derivatives have shown that they effectively decrease the corrosion current density, confirming their inhibitive action. researchgate.netnajah.edu

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process. The Nyquist plots for metals in corrosive media containing quinoline derivatives typically exhibit a single semicircular loop, which indicates that the corrosion process is primarily controlled by charge transfer. najah.edunajah.edu

The diameter of this semicircle corresponds to the charge transfer resistance (Rct). In the presence of an effective inhibitor, the diameter of the Nyquist plot increases significantly with increasing inhibitor concentration. najah.edunajah.edu This increase in Rct signifies the formation of a protective film on the metal surface, which impedes the charge transfer process and thus reduces the corrosion rate. najah.edu

Concurrently, the double-layer capacitance (Cdl) tends to decrease with the addition of the inhibitor. najah.edunajah.edu This decrease is attributed to the adsorption of the organic inhibitor molecules onto the metal surface, which displaces the pre-adsorbed water molecules and increases the thickness of the electrical double layer. najah.edu

The following table presents typical electrochemical parameters obtained from EIS measurements for a metal in a corrosive solution with and without a quinoline-based inhibitor.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M) Rct (Ω·cm²) Cdl (µF·cm⁻²) Inhibition Efficiency (%)
0 (Blank) 50 200 -
1 x 10⁻⁵ 150 120 66.7
5 x 10⁻⁵ 320 95 84.4
1 x 10⁻⁴ 550 70 90.9
5 x 10⁻⁴ 850 55 94.1

Advanced Methodologies and Computational Approaches in Dipotassium;quinolin 8 Ol;sulfate Research

High-Throughput Screening Techniques for Derivative Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid, automated testing of vast numbers of chemical compounds against a specific target. bmglabtech.com This methodology is particularly valuable in the exploration of derivatives of quinolin-8-ol, the core structure of Dipotassium (B57713);quinolin-8-ol;sulfate (B86663), to identify new molecules with enhanced or novel biological activities.

A notable application of HTS in this area is Quantitative High-Throughput Screening (qHTS), which generates concentration-response curves for every compound in a library, providing a richer dataset than traditional single-concentration screening. nih.govsemanticscholar.org In a large-scale study, a diverse library of approximately 236,000 compounds was screened using qHTS to find inhibitors for the JMJD2 family of histone demethylases, which are implicated in various diseases, including cancer. nih.gov This screening identified the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold as a promising starting point for developing potent and selective inhibitors. nih.govnih.gov

The process involved several key stages:

Primary Screening: A miniaturized, fluorescence-based assay was used to monitor the enzymatic reaction, allowing for the rapid assessment of the entire compound library in a 1536-well plate format. nih.govnih.gov

Hit Prioritization: Initial "hits" from the screen were prioritized using a combination of cheminformatics, counter-screening against related enzymes to check for specificity, and confirmation of inhibition through orthogonal methods like mass spectrometry. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis: The qHTS data revealed clear SAR for the 8-hydroxyquinoline series, guiding the selection of derivatives for further investigation. nih.gov Follow-up studies, including crystallographic analysis, confirmed that these compounds act by binding to the active site of the enzyme. nih.gov

This research demonstrates how HTS can efficiently sift through enormous chemical libraries to uncover novel activities for the 8-hydroxyquinoline core structure, providing a foundation for the targeted design of new therapeutic agents. nih.govkloselab.co.uk

Chemometrics and Multivariate Data Analysis in Characterization and Application Studies

Chemometrics employs mathematical and statistical methods to analyze chemical data, extracting meaningful information from complex datasets. frontiersin.org In the context of Dipotassium;quinolin-8-ol;sulfate and its parent compound, 8-hydroxyquinoline, chemometric approaches are crucial for quality control, characterization, and understanding structure-property relationships. Spectroscopic and chromatographic techniques, which generate large, multivariate datasets, are often paired with these analytical tools. frontiersin.orgyoutube.com

For instance, the determination of 8-hydroxyquinoline sulfate in pharmaceutical solutions has been achieved using High-Performance Liquid Chromatography (HPLC). researchgate.net The development and validation of such an analytical method inherently rely on chemometric principles to ensure linearity, accuracy, and reproducibility. researchgate.net

Multivariate data analysis can be applied to spectroscopic data (e.g., UV-Vis, Infrared) to:

Characterize Complexes: 8-hydroxyquinoline is a well-known chelating agent, forming stable complexes with various metal ions. Spectrophotometric analysis of these complexes, such as the zinc-8HQ chelate which has a maximum absorbance at 384 nm, generates spectral data that can be analyzed using multivariate methods to understand complex formation and stoichiometry. aurorabiomed.com.cn

Resolve Complex Mixtures: In pharmaceutical or environmental samples, multivariate analysis can help to deconvolve overlapping spectral signals, allowing for the accurate quantification of 8-hydroxyquinoline sulfate even in the presence of interfering substances. youtube.comyoutube.com

Monitor Processes: In industrial applications, these techniques can be used for real-time process monitoring, ensuring the quality and consistency of products containing the compound. youtube.com

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are common chemometric tools that can be used to explore and model such complex chemical data, revealing patterns and correlations that are not apparent with univariate methods. upi-yai.ac.id

Computational Modeling for Predictive Design and Optimization

Computational modeling has become an indispensable tool in chemical research, allowing scientists to predict molecular properties and guide the design of new compounds before their synthesis, thereby saving significant time and resources. mdpi.com For derivatives of the quinolin-8-ol structure, these in silico methods are widely used to predict biological activity, optimize physicochemical properties, and understand mechanisms of action.

Computational studies on 8-hydroxyquinoline derivatives often involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate electronic properties (e.g., HOMO and LUMO energies), which are correlated with the reactivity and interaction of the molecules with their biological targets. najah.edu

Molecular Docking: This technique simulates the binding of a molecule to the active site of a protein, helping to predict its inhibitory activity and binding mode. It has been used to study how 8-hydroxyquinoline derivatives interact with targets like matrix metalloproteinases (MMPs). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein over time, confirming the stability of the interactions predicted by molecular docking. najah.edu

These computational approaches were used to analyze newly synthesized hybrids of 1,4-naphthoquinone and 8-hydroxyquinoline, confirming their structure and predicting their bioavailability and reactivity. mdpi.com

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are powerful tools for predicting the activity of newly designed molecules and for understanding which structural features are most important for a desired effect.

Numerous QSAR studies have been conducted on 8-hydroxyquinoline derivatives for various applications:

Anticancer Activity: QSAR models have been developed to predict the antitumor activity of bisquinoline derivatives against various cancer cell lines. nanobioletters.com These studies use physicochemical descriptors (e.g., molecular weight, logP, molar refractivity) to build regression models that correlate these properties with the observed biological activity (IC50 values). nanobioletters.com

Antimicrobial Activity: A QSAR study on substituted 8-hydroxyquinoline derivatives against Staphylococcus aureus identified a highly predictive model based on ten three-dimensional descriptors, including molecular refraction (MR), partition coefficient (logP), and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov

Corrosion Inhibition: QSAR models have been used to correlate the molecular structure of quinoline (B57606) derivatives with their experimentally observed efficiency as corrosion inhibitors for mild steel. najah.edu

The general form of a QSAR/QSPR model is: Activity/Property = f (Molecular Descriptors)

The table below shows examples of molecular descriptors commonly used in QSAR studies of quinoline derivatives and their significance.

Descriptor CategoryExample DescriptorsSignificance in Modeling
Electronic HOMO Energy, LUMO Energy, Dipole MomentRelates to the molecule's reactivity and ability to participate in electronic interactions (e.g., with a metal ion in an enzyme active site).
Steric Molecular Weight, Molar Refractivity (MR), Molecular VolumeDescribes the size and shape of the molecule, which influences how well it fits into a binding site.
Hydrophobic Partition Coefficient (logP), Water SolubilityIndicates the molecule's lipophilicity, affecting its ability to cross cell membranes and its distribution in biological systems.
Topological Wiener Index, Balaban IndexNumerical values derived from the molecular graph that describe molecular branching and shape.

These models, once validated, can be used to virtually screen new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nanobioletters.com

Machine learning (ML), a subset of artificial intelligence (AI), is revolutionizing chemical and materials discovery by enabling the analysis of vast and complex datasets to identify patterns and make predictions. mdpi.comnih.gov ML algorithms can be trained on existing chemical data to predict the properties of new molecules, generate novel molecular structures with desired characteristics, and streamline the entire discovery pipeline. mit.eduarxiv.org

In the context of quinolin-8-ol research, machine learning can be applied to:

Predict Biological Activity: ML models can be trained on data from HTS campaigns or existing literature to predict the activity of new 8-hydroxyquinoline derivatives. These models can often capture more complex, non-linear relationships than traditional QSAR models. nih.gov

Generative Chemistry: AI-powered generative models can design entirely new molecules based on the 8-hydroxyquinoline scaffold that are optimized for specific properties, such as high binding affinity to a target and good synthetic accessibility. optibrium.com

ADMET Prediction: A critical aspect of drug discovery is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models are widely used to predict these profiles early in the discovery process, helping to avoid costly late-stage failures. mdpi.com

Synthesis Planning: AI tools can analyze the structure of a target 8-hydroxyquinoline derivative and propose the most efficient synthetic routes, considering factors like cost and availability of starting materials. mit.edu

The integration of ML with automated experimental platforms creates a "closed-loop" discovery process, where AI designs new candidates, robotic systems synthesize and test them, and the results are fed back to the AI to refine the next round of designs, dramatically accelerating the pace of discovery. arxiv.org

Future Research Trajectories and Challenges for Quinolin 8 Ol Sulfate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of 8-hydroxyquinoline (B1678124) derivatives, often relying on methods like the Skraup and Friedlander reactions, faces challenges related to harsh reaction conditions and the use of hazardous materials. bio-connect.nlresearchgate.net A significant future direction lies in the development of novel, more sustainable synthetic pathways for Dipotassium (B57713);quinolin-8-ol;sulfate (B86663).

Current Research and Future Goals:

Greener Solvents and Catalysts: Research is increasingly focused on utilizing environmentally benign solvents, such as water, to minimize the environmental impact of synthesis. nih.gov The exploration of novel catalysts, including biocatalysts and nanocatalysts, aims to improve reaction efficiency and reduce energy consumption. A patented method, for instance, describes the use of a specific catalyst in the sulfonation of quinoline (B57606) to produce 8-sulfoquinoline, a precursor to 8-hydroxyquinoline.

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, maximizing the incorporation of starting materials into the final product and minimizing waste generation. This includes the development of one-pot synthesis methods and continuous flow processes.

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials towards renewable feedstocks for the synthesis of the quinoline core.

Development of Multifunctional Materials Incorporating Quinolin-8-ol Sulfate

The unique properties of the quinolin-8-ol moiety, particularly its ability to form stable metal complexes, make it an attractive component for advanced functional materials. rroij.com Future research will focus on integrating Dipotassium;quinolin-8-ol;sulfate into novel multifunctional materials with tailored properties.

Emerging Applications and Research Directions:

Advanced Polymers and Composites: The incorporation of this compound into polymer matrices can impart new functionalities, such as antimicrobial, antifungal, and flame-retardant properties. Electrospinning has been used to create fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid, demonstrating the potential for creating functional textiles and biomedical materials.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are well-known for their use as emissive and electron-transporting layers in OLEDs. wikipedia.org Future work could explore the specific properties of this compound in this context, potentially leading to new and improved display and lighting technologies.

Corrosion Inhibitors: 8-hydroxyquinoline derivatives have shown promise as corrosion inhibitors for various metals. Research into incorporating this compound into protective coatings and smart materials that release the inhibitor in response to corrosion is an active area of investigation.

Deepening Understanding of Metal Ion Chelation Mechanisms in Complex Systems

The ability of quinolin-8-ol and its derivatives to chelate metal ions is central to many of their applications. acs.org However, a deeper, more nuanced understanding of these chelation mechanisms, particularly within complex biological or environmental systems, is required.

Key Research Questions and Methodologies:

Influence of the Sulfate Group and Potassium Ions: A critical area of future research is to elucidate how the sulfate group and the dipotassium salt form of the molecule influence its chelation behavior compared to the parent 8-hydroxyquinoline. This includes investigating the impact on coordination geometry, complex stability, and selectivity for different metal ions.

Spectroscopic and Computational Studies: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved fluorescence spectroscopy, coupled with computational modeling, will be instrumental in mapping the intricate details of the chelation process. These studies can provide insights into the kinetics and thermodynamics of complex formation.

Chelation in Heterogeneous Environments: Understanding how this compound interacts with metal ions at interfaces, within membranes, and in the presence of competing ligands is crucial for its application in areas like drug delivery and environmental remediation.

Expanding Non-Clinical Applications in Emerging Technologies

While quinolin-8-ol derivatives have been explored for various applications, there is significant potential to expand their use in emerging non-clinical technologies.

Future Technological Frontiers:

Advanced Sensors: The fluorescence properties of 8-hydroxyquinoline complexes with metal ions make them excellent candidates for the development of highly sensitive and selective chemical sensors. nih.govresearchgate.net Future research could focus on designing sensors based on this compound for the detection of specific metal ions in environmental monitoring, industrial process control, and food safety.

Catalysis: 8-hydroxyquinoline and its complexes can act as catalysts in various organic reactions. rsc.org Investigating the catalytic activity of this compound and its metal complexes could lead to the development of new, efficient catalytic systems for green chemistry applications.

Optoelectronics and Photonics: Beyond OLEDs, the unique photophysical properties of quinolin-8-ol sulfate complexes could be harnessed in other optoelectronic and photonic applications, such as in nonlinear optics, optical data storage, and as components in solar cells. Theoretical studies on 8-hydroxyquinoline-based complexes with divalent metal ions are exploring their optoelectronic and electric properties for such devices. bohrium.com

Addressing Stability and Environmental Impact in Long-Term Applications

For any chemical compound to be widely adopted, a thorough understanding of its long-term stability and environmental impact is essential. This is a critical area of future research for this compound.

Key Considerations for Long-Term Viability:

Photostability and Thermal Stability: The long-term performance of materials incorporating this compound, particularly in applications like OLEDs and outdoor coatings, will depend on their resistance to degradation by light and heat. Systematic studies on the photostability and thermal stability of the compound and its metal complexes are needed.

Biodegradability and Ecotoxicity: As the use of this compound expands, it is crucial to assess its biodegradability and potential ecotoxicity. Research should focus on understanding its fate in the environment, its potential for bioaccumulation, and its effects on various organisms. While 8-hydroxyquinoline sulfate is used in some agricultural applications, its broader environmental impact requires further investigation. usda.gov

Life Cycle Assessment: A comprehensive life cycle assessment of this compound, from its synthesis to its end-of-life, will be necessary to fully evaluate its sustainability and identify areas for improvement.

Q & A

Q. Analytical Techniques :

  • HPLC with UV detection is recommended for quantifying quinolin-8-ol content (target: 50.6–52.6%) and potassium sulfate (29.5–32.5%) .
  • X-ray crystallography (using programs like SHELXL ) validates structural integrity, while FT-IR confirms sulfate and quinoline functional groups.

How can researchers accurately quantify the components (quinolin-8-ol and potassium sulfate) in dipotassium quinolin-8-ol sulfate mixtures?

Basic Research Question

  • Gravimetric analysis : After extraction with hot dehydrated alcohol, potassium sulfate precipitates as a residue, while quinolin-8-ol sulfate remains in solution. Quantify via mass difference .
  • Ion chromatography : Direct measurement of sulfate ions (SO₄²⁻) and potassium (K⁺) using conductivity detection, calibrated against certified standards .

How can Taguchi experimental design be applied to optimize fermentation parameters in studies involving dipotassium salts like quinolin-8-ol sulfate?

Advanced Research Question
Taguchi methodology enables simultaneous optimization of multiple variables:

  • Factor selection : Critical parameters (e.g., pH, temperature, ion concentration) are tested at high/low levels. For example, dipotassium hydrogen phosphate and ferrous sulfate concentrations significantly influence microbial phytase activity in fermentation .
  • Orthogonal arrays : Use L8 or L12 matrices to minimize experimental runs while identifying interactions between variables. Post-ANOVA analysis pinpoints statistically significant factors for refinement .

What strategies are effective in resolving discrepancies in reported metal-chelation stability constants of dipotassium quinolin-8-ol sulfate across different studies?

Advanced Research Question
Contradictions in stability constants (log K) often arise from solution ionic strength or pH variations. Mitigation strategies include:

  • Speciation modeling : Software like PHREEQC calculates species distribution under defined conditions (e.g., seawater vs. freshwater ionic profiles) .
  • Voltammetry : Direct measurement of metal-ligand complexes in situ avoids artifacts from indirect methods. For example, competitive ligand equilibration with Cu²⁺ or Zn²⁺ clarifies binding affinities .

What are the solubility characteristics of dipotassium quinolin-8-ol sulfate in various solvents, and how do these influence its application in experimental protocols?

Basic Research Question

  • Water : Freely soluble (≥100 mg/mL at 25°C), making it ideal for aqueous chelation studies .
  • Organic solvents : Insoluble in ether; moderately soluble in acetone and chlorinated solvents (e.g., dichloromethane). This polarity gradient allows phase-partitioning experiments for metal extraction .
  • Ethanol : Insolubility prevents use in alcoholic solutions but supports purification via recrystallization from water-ethanol mixtures .

How does the ionic composition of aqueous solutions affect the structural stability and chelation efficiency of dipotassium quinolin-8-ol sulfate?

Advanced Research Question

  • High ionic strength : Competing ions (e.g., Na⁺, Ca²⁺) reduce chelation efficiency by displacing K⁺ from the sulfate complex. Pre-treat samples with ion-exchange resins to standardize background electrolytes .
  • pH dependence : Stability decreases below pH 3 (protonation of quinoline-N) and above pH 9 (sulfate hydrolysis). Buffered systems (e.g., MOPS at pH 6.8–7.2) maintain optimal chelation capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.